7-氯-5-甲氧基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

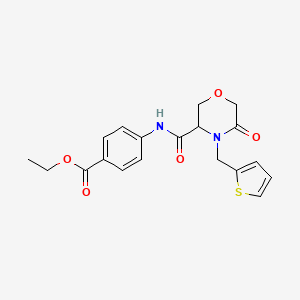

“1H-Indole, 7-chloro-5-methoxy-” is a chemical compound with the molecular formula C9H8ClNO . It is a derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity .

Synthesis Analysis

The synthesis of indole derivatives often involves base-catalyzed condensation reactions . For instance, 5-Methoxyindole can be conjugated with aniline and substituted anilines through a base-catalyzed condensation reaction . N-acylation of 5-Methoxyindole with 3-chloro acetylchloride can afford 2-Chloro-1-(5-Methoxy-1H-indole-yl)ethanone, a key intermediate .Molecular Structure Analysis

The molecular structure of “1H-Indole, 7-chloro-5-methoxy-” consists of a benzene ring fused with a pyrrole ring, which forms the indole structure. The indole structure is then substituted at the 7th position with a chlorine atom and at the 5th position with a methoxy group .Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The indole nucleus is often added to medicinal compounds that are biologically active pharmacophores .Physical And Chemical Properties Analysis

The predicted boiling point of “1H-Indole, 7-chloro-5-methoxy-” is 333.9±22.0 °C, and its predicted density is 1.317±0.06 g/cm3 . Its pKa is predicted to be 15.12±0.30 .科学研究应用

抗癌特性

吲哚衍生物因其作为抗癌剂的潜力而备受关注。研究人员已探索了7-氯-5-甲氧基-1H-吲哚对癌细胞的细胞毒性作用。 其抑制细胞生长和诱导细胞凋亡(程序性细胞死亡)的能力使其成为癌症治疗的有希望的候选药物 .

免疫调节

该化合物已被研究其免疫调节作用。具体而言,它可能会影响免疫反应,潜在地增强机体抵抗癌症或其他疾病的能力。 研究人员已探索其对免疫细胞和细胞因子产生的影响 .

色氨酸双加氧酶抑制

色氨酸双加氧酶 (TDO) 是一种参与色氨酸代谢的酶。抑制 TDO 会影响免疫反应,并对癌症治疗有影响。 7-氯-5-甲氧基-1H-吲哚已被研究作为一种潜在的 TDO 抑制剂 .

合成方法开发

鉴于吲哚的重要性,研究人员一直专注于其构建的新型合成方法。 研究合成 7-氯-5-甲氧基-1H-吲哚的有效途径有助于化学界对该环体系的理解 .

多组分反应

吲哚在多组分反应 (MCR) 中起着至关重要的作用,多组分反应允许快速组装复杂分子。 研究人员已探索在 MCR 中使用 7-氯-5-甲氧基-1H-吲哚,导致多种化学转化 .

介孔二氧化硅材料的功能化

除了直接应用外,吲哚还可以作为功能材料的构建块。研究人员已研究使用吲哚(包括 7-氯-5-甲氧基-1H-吲哚)对介孔二氧化硅材料进行功能化。 这些材料在纳米非均相催化剂和荧光化学传感器中得到应用 .

作用机制

Target of Action

The primary targets of 7-chloro-5-methoxy-1H-indole, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

The mode of action of 7-chloro-5-methoxy-1H-indole involves its interaction with these target receptors. The compound binds to the receptors, triggering a series of biochemical reactions that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biochemical pathways affected by 7-chloro-5-methoxy-1H-indole are diverse, given the wide range of biological activities associated with indole derivatives . For example, in its antiviral activity, the compound may interfere with the replication of viruses. In its anticancer activity, it may induce apoptosis or inhibit the proliferation of cancer cells .

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability due to its ability to bind with high affinity to multiple receptors .

Result of Action

The result of the action of 7-chloro-5-methoxy-1H-indole can vary depending on the biological activity being exerted. For instance, in its antiviral activity, the result could be the inhibition of viral replication. In its anticancer activity, the result could be the death of cancer cells or the inhibition of their proliferation .

Action Environment

The action of 7-chloro-5-methoxy-1H-indole can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds can influence its action, as seen in the case of 7-methoxyindole, where its inhibitory effect on tobacco cell growth can be partially reversed by indole and tryptophan .

未来方向

Indole derivatives, including “1H-Indole, 7-chloro-5-methoxy-”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are of interest to researchers for synthesizing various scaffolds of indole for screening different pharmacological activities .

属性

IUPAC Name |

7-chloro-5-methoxy-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZVPGCUCKHXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2447732.png)